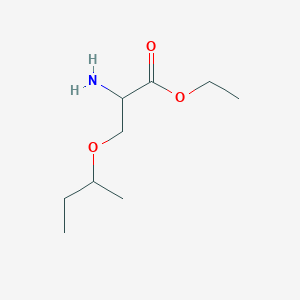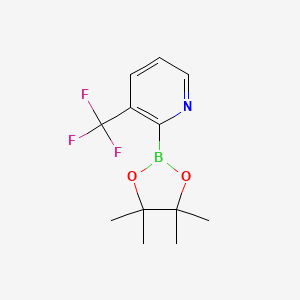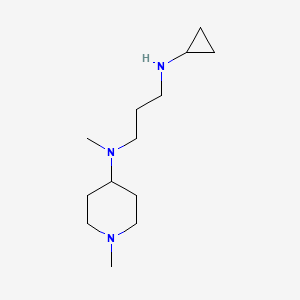
Ethyl o-(sec-butyl)serinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl o-(sec-butyl)serinate is an organic compound with the molecular formula C9H19NO3 It is a derivative of serine, an amino acid, and features an ethyl ester group and a sec-butyl group attached to the serine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl o-(sec-butyl)serinate can be synthesized through a multi-step process involving the protection and deprotection of functional groups. One common method involves the esterification of serine with ethanol in the presence of an acid catalyst to form ethyl serinate. Subsequently, the hydroxyl group of the serine is protected using a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) group. The protected serine derivative is then subjected to a nucleophilic substitution reaction with sec-butyl bromide in the presence of a base, such as sodium hydride, to introduce the sec-butyl group. Finally, the protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Ethyl o-(sec-butyl)serinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides and bases like sodium hydride.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl-substituted serinate derivatives.
Scientific Research Applications
Ethyl o-(sec-butyl)serinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a substrate for studying enzyme kinetics.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of ethyl o-(sec-butyl)serinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or substrate, modulating the activity of these targets. The sec-butyl group and ethyl ester group contribute to the compound’s binding affinity and specificity, influencing its biological effects .
Comparison with Similar Compounds
Ethyl o-(sec-butyl)serinate can be compared with other serine derivatives, such as:
Ethyl serinate: Lacks the sec-butyl group, resulting in different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl o-(tert-butyl)serinate: Features a tert-butyl group instead of a sec-butyl group, leading to differences in steric effects and reactivity
This compound is unique due to the presence of both the ethyl ester and sec-butyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H19NO3 |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
ethyl 2-amino-3-butan-2-yloxypropanoate |
InChI |
InChI=1S/C9H19NO3/c1-4-7(3)13-6-8(10)9(11)12-5-2/h7-8H,4-6,10H2,1-3H3 |
InChI Key |
VIFWFPXWEHLWBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OCC(C(=O)OCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13625910.png)


![4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride](/img/structure/B13625937.png)


![Methyl 8-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13625951.png)


![1-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-2-carboxylic acid](/img/structure/B13625963.png)
![tert-butylN-[5-(propan-2-yl)thiophen-2-yl]carbamate](/img/structure/B13625964.png)
